Tricyclo(6.2.0.0(3,6))deca-1(8),2,6-triene-2-carboxylic acid methyl ester
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Overview
Description
Tricyclo(6.2.0.0(3,6))deca-1(8),2,6-triene-2-carboxylic acid methyl ester is a complex organic compound with the molecular formula C12H12O2 . It is known for its unique tricyclic structure, which includes three interconnected rings. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(6.2.0.0(3,6))deca-1(8),2,6-triene-2-carboxylic acid methyl ester typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carboxylic acid methyl ester group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tricyclo(6.2.0.0(3,6))deca-1(8),2,6-triene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol .
Scientific Research Applications
Tricyclo(6.2.0.0(3,6))deca-1(8),2,6-triene-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Tricyclo(6.2.0.0(3,6))deca-1(8),2,6-triene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Tricyclo(6.2.0.0(3,6))deca-1(8),2,6-triene: This compound shares the same tricyclic core but lacks the carboxylic acid methyl ester group.
Tricyclo(6.2.0.0(3,6))deca-1(8),2,6-triene-2-carboxylic acid: This compound has a carboxylic acid group instead of a methyl ester group.
Uniqueness
The presence of the carboxylic acid methyl ester group in Tricyclo(6.2.0.0(3,6))deca-1(8),2,6-triene-2-carboxylic acid methyl ester makes it unique compared to its analogs. This functional group can significantly influence the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
70759-88-5 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl tricyclo[6.2.0.03,6]deca-1(8),2,6-triene-2-carboxylate |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)11-9-4-2-7(9)6-8-3-5-10(8)11/h6H,2-5H2,1H3 |
InChI Key |
IQFQTOMKIMEOJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCC2=CC3=C1CC3 |
Origin of Product |
United States |
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